molecular formula C12H11BrClNO4S2 B12477825 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B12477825
M. Wt: 412.7 g/mol
InChI Key: WGUSJTCBRIYPSA-UHFFFAOYSA-N
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Description

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a chloro-dimethoxyphenyl group, and a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the coupling of 5-bromo-2,4-dimethoxybenzaldehyde with benzo[b]thiophene-2-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst . This reaction is carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C12H11BrClNO4S2

Molecular Weight

412.7 g/mol

IUPAC Name

5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H11BrClNO4S2/c1-18-9-6-8(10(19-2)5-7(9)14)15-21(16,17)12-4-3-11(13)20-12/h3-6,15H,1-2H3

InChI Key

WGUSJTCBRIYPSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Br)OC)Cl

Origin of Product

United States

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